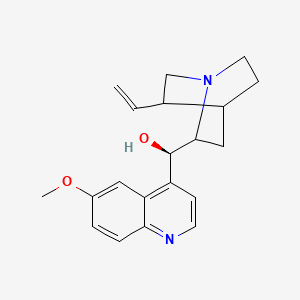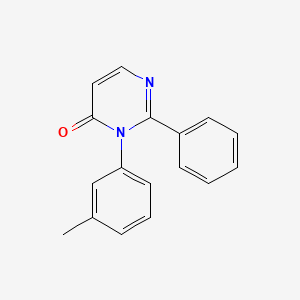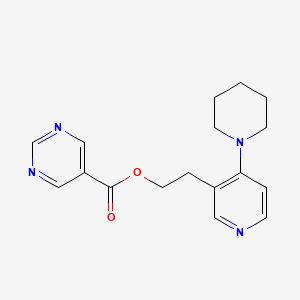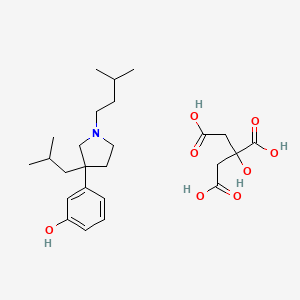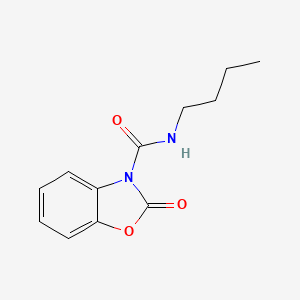![molecular formula C15H18N2O2 B12908996 1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione CAS No. 89143-20-4](/img/structure/B12908996.png)
1'-Benzyl-[1,3'-bipyrrolidine]-2',5'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Benzyl-[1,3’-bipyrrolidine]-2’,5’-dione is a complex organic compound characterized by its unique bipyrrolidine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-[1,3’-bipyrrolidine]-2’,5’-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable diketone, followed by cyclization to form the bipyrrolidine core. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to achieve consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1’-Benzyl-[1,3’-bipyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, and alcohols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1’-Benzyl-[1,3’-bipyrrolidine]-2’,5’-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1’-Benzyl-[1,3’-bipyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 1-Benzyl-3-hydroxy-1H-indazole
- ®-(+)-1-Benzyl-3-pyrrolidinol
- 1-Benzylpyrrolidine
Comparison: 1’-Benzyl-[1,3’-bipyrrolidine]-2’,5’-dione is unique due to its bipyrrolidine structure, which imparts distinct chemical properties compared to other similar compounds. For instance, 1-Benzyl-3-hydroxy-1H-indazole and ®-(+)-1-Benzyl-3-pyrrolidinol have different core structures, leading to variations in their reactivity and applications .
Propriétés
Numéro CAS |
89143-20-4 |
|---|---|
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
1-benzyl-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H18N2O2/c18-14-10-13(16-8-4-5-9-16)15(19)17(14)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
Clé InChI |
LDQCYUJHNWYUBU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2CC(=O)N(C2=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


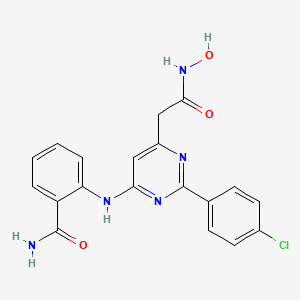
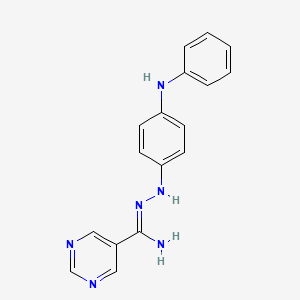
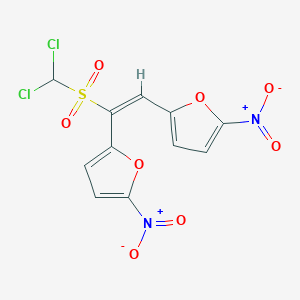
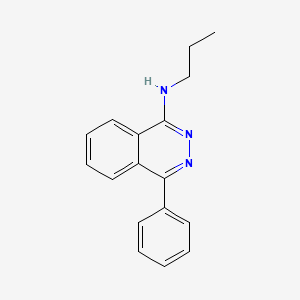
![{6-[(3-Hydroxypyrrolidin-1-yl)methyl]-2H-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B12908938.png)
![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)

![1-Methylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12908953.png)

